tert-butyl 2-(azidomethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₆N₄O₂ It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with azidomethyl reagents. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which undergoes azidomethylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Various substituted azetidines.
Reduction: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry applications.
Biology and Medicine: Its azido group can be used to introduce bioorthogonal functional groups into biologically active molecules, facilitating the study of biological processes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate involves its reactivity towards various chemical reagents. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound can be used to link different molecular entities together .
Comparison with Similar Compounds
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness: tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate is unique due to its azido functional group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly valuable for applications in click chemistry and bioorthogonal chemistry.
Properties
IUPAC Name |
tert-butyl 2-(azidomethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(13)6-11-12-10/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARSVBFAHRUQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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